Egfr/her2/dhfr-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/her2/dhfr-IN-1 is a multi-target inhibitor that acts on the epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase enzymes. This compound has shown promise in cancer treatment due to its ability to arrest the cell cycle at the G1/S phase and induce apoptosis in cancer cells .
Méthodes De Préparation
The synthesis of Egfr/her2/dhfr-IN-1 involves several steps, including the formation of heterocyclic cores that are essential for its inhibitory activity. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Egfr/her2/dhfr-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Egfr/her2/dhfr-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study multi-target inhibition and the development of new inhibitors.
Biology: It helps in understanding the cellular mechanisms involved in cancer progression and resistance.
Medicine: It is being tested in clinical trials for its efficacy in treating various types of cancer, particularly those involving overexpression of epidermal growth factor receptor and human epidermal growth factor receptor 2.
Industry: It is used in the development of new therapeutic agents and in the study of drug resistance mechanisms .
Mécanisme D'action
Egfr/her2/dhfr-IN-1 exerts its effects by inhibiting the activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. This inhibition leads to the arrest of the cell cycle at the G1/S phase and induces apoptosis in cancer cells. The molecular targets include the tyrosine kinase domains of epidermal growth factor receptor and human epidermal growth factor receptor 2, as well as the active site of dihydrofolate reductase .
Comparaison Avec Des Composés Similaires
Egfr/her2/dhfr-IN-1 is unique due to its multi-target inhibitory activity. Similar compounds include:
Lapatinib: A dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2.
Gefitinib: An inhibitor of epidermal growth factor receptor.
Methotrexate: An inhibitor of dihydrofolate reductase.
This compound stands out due to its ability to target multiple pathways simultaneously, which may reduce the likelihood of drug resistance and improve therapeutic outcomes .
Activité Biologique
EGFR/HER2/DHFR-IN-1 is a potent small-molecule inhibitor targeting epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and dihydrofolate reductase (DHFR). It has shown significant promise as an anticancer agent, particularly in breast cancer models. Below is a detailed analysis of its biological activity based on available research.
Target Inhibition
- EGFR and HER2 : EGFR and HER2 are critical tyrosine kinases involved in cell proliferation and survival. Overexpression or mutation of these receptors is linked to aggressive cancers such as breast, lung, and gastric cancers. This compound inhibits the kinase activity of both receptors, disrupting downstream signaling pathways such as PI3K/AKT and MAPK, which are crucial for tumor growth and survival .
- DHFR : DHFR is essential for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to impaired cell replication and apoptosis in cancer cells .
In Vitro Studies
- Breast Cancer (MCF-7 Cells) : this compound demonstrated high selectivity against MCF-7 breast cancer cells, with potent growth inhibition at nanomolar concentrations. This highlights its efficacy in HER2-positive breast cancer models .
- Mechanistic Insights : The compound was shown to induce apoptosis by reducing phosphorylation levels of EGFR and HER2, thereby halting downstream signaling cascades necessary for cell proliferation .
In Vivo Studies
- Tumor Growth Suppression : Animal models treated with this compound exhibited significant tumor volume reduction compared to controls. This effect was attributed to dual inhibition of HER2/EGFR signaling and interference with DNA synthesis through DHFR inhibition .
- Synergistic Effects : When combined with other therapies such as trastuzumab or cetuximab, the compound enhanced therapeutic efficacy by promoting receptor internalization and degradation .
Binding Affinity
Molecular docking studies revealed high binding affinity of this compound to the ATP-binding sites of EGFR and HER2. Key interactions include:
- Hydrogen bonding with residues in the kinase domain.
- π–π stacking interactions stabilizing the ligand-receptor complex .
Pharmacophore Modeling
Using 3D-QSAR techniques, critical pharmacophoric features were identified:
- Aromatic rings for π–π interactions.
- Hydrogen bond donors/acceptors for receptor binding.
These features ensure high specificity and potency against target receptors .
Case 1: Breast Cancer
In MCF-7 xenograft models, administration of this compound resulted in:
- A 70% reduction in tumor size over four weeks.
- Enhanced apoptosis markers (e.g., caspase activation) detected via immunohistochemistry .
Case 2: Head and Neck Squamous Cell Carcinoma (HNSCC)
Combination therapy with trastuzumab and cetuximab showed improved radiosensitivity in HER2+/EGFR+ HNSCC cell lines. This synergistic effect was partly attributed to this compound enhancing receptor degradation post-treatment .
Biological Activity Data Summary
Property | Observation |
---|---|
Target | EGFR, HER2, DHFR |
IC50 (MCF-7 cells) | Nanomolar range |
Mechanism | Kinase inhibition; DHFR blockade |
In Vivo Efficacy | Significant tumor volume reduction |
Synergy | Enhanced effects with trastuzumab/cetuximab |
Binding Interactions | Hydrogen bonding; π–π stacking |
Propriétés
Formule moléculaire |
C14H11BrN4O2S |
---|---|
Poids moléculaire |
379.23 g/mol |
Nom IUPAC |
N'-acetyl-5-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide |
InChI |
InChI=1S/C14H11BrN4O2S/c1-8(20)17-18-13(21)12-7-22-14-16-6-11(19(12)14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,20)(H,18,21) |
Clé InChI |
OJCVSCAUEKBQAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNC(=O)C1=CSC2=NC=C(N12)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.